molecular formula C21H16FN3O B235160 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Cat. No. B235160
M. Wt: 345.4 g/mol
InChI Key: XJHVKAGWHOLJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.

Mechanism Of Action

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide inhibits PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, including PARP itself. These chains recruit DNA repair proteins to the site of DNA damage, facilitating the repair process. Inhibition of PARP by N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide prevents the formation of poly(ADP-ribose) chains, leading to the accumulation of unrepaired DNA damage and ultimately cell death.

Biochemical And Physiological Effects

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and decreased cell proliferation. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, leading to increased replication fork collapse and DNA damage. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to enhance the anti-tumor effects of immune checkpoint inhibitors in preclinical studies.

Advantages And Limitations For Lab Experiments

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate its use in some experiments. In addition, its efficacy may be limited in some cancer types that have developed resistance to DNA-damaging agents.

Future Directions

There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. One area of research is the development of combination therapies that incorporate N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide with other DNA-damaging agents or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, which could improve patient selection for clinical trials. Finally, there is a need for further studies to elucidate the mechanisms of resistance to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-(1H-benzimidazol-2-yl)-2-methylbenzoic acid to form an amide intermediate. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminomethylpiperidine to form N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical studies as a potential cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, such as gemcitabine and cisplatin.

properties

Product Name

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

Molecular Formula

C21H16FN3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H16FN3O/c1-13-12-14(20-23-18-8-4-5-9-19(18)24-20)10-11-17(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26)

InChI Key

XJHVKAGWHOLJOW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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